4-{2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Overview
Description
4-{2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine, also known as MPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPMP is a heterocyclic compound that contains both pyrimidine and morpholine rings, and it has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Mechanism of Action
The exact mechanism of action of 4-{2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is not fully understood, but it is thought to act by binding to and modulating the activity of various cellular targets, including protein kinases, ion channels, and G protein-coupled receptors. This compound has been found to exhibit both agonist and antagonist activity at various receptors, depending on the specific receptor and cell type.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including inhibition of protein kinase activity, modulation of ion channel function, and activation of G protein-coupled receptors. It has also been found to affect various cellular processes, such as cell proliferation, apoptosis, and differentiation.
Advantages and Limitations for Lab Experiments
4-{2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several advantages as a tool for scientific research, including its high potency and selectivity for various cellular targets, as well as its ability to modulate multiple signaling pathways. However, it also has some limitations, such as its potential toxicity and the need for careful optimization of experimental conditions to ensure reproducibility and specificity of results.
Future Directions
There are several potential future directions for research on 4-{2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine, including further elucidation of its mechanism of action, identification of additional cellular targets, and development of more potent and selective analogs. Additionally, this compound could be used as a tool for studying various disease states, such as cancer, neurological disorders, and cardiovascular disease, to better understand the underlying molecular mechanisms and identify potential therapeutic targets.
Synthesis Methods
The synthesis of 4-{2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves the condensation of 2-methyl-4-nitropyrimidine with piperazine in the presence of sodium ethoxide, followed by reduction of the resulting nitro compound with iron powder. The resulting intermediate is then reacted with morpholine to yield the final product, this compound.
Scientific Research Applications
4-{2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of protein kinase activity, modulation of ion channel function, and activation of G protein-coupled receptors.
properties
IUPAC Name |
4-[2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-14-18-4-2-15(20-14)22-6-8-24(9-7-22)17-19-5-3-16(21-17)23-10-12-25-13-11-23/h2-5H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGYSAYTMJGTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.